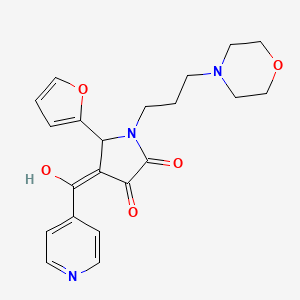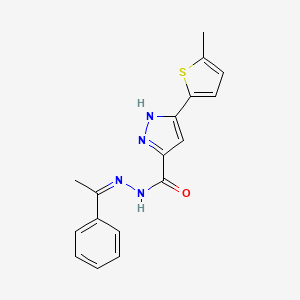
3-(5-Methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Vibrational Spectroscopic Investigations and Molecular Docking Studies
This compound, along with its derivatives, has been extensively studied for its potential in various scientific applications, including its biological importance and quantum chemical properties. For example, vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have shown that similar pyrazole derivatives are potential inhibitors for CDK2s, suggesting their importance in biological processes and potential therapeutic applications (Pillai et al., 2017).
Antimicrobial Activity
Pyrazole derivatives have also been synthesized and evaluated for their antimicrobial activity, indicating a novel class of potent antimicrobial agents. This highlights the chemical's role in addressing microbial resistance and the development of new antimicrobial therapies (Ningaiah et al., 2014).
Anticancer and Antiviral Activities
Further studies have explored the anticancer and antiviral activities of pyrazole-based heterocycles, with some compounds showing significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), suggesting their potential in antiviral therapy (Dawood et al., 2011).
Anti-Diabetic Potential
Additionally, some pyrazole derivatives have been investigated for their anti-diabetic potential, indicating their role in managing diabetes through enzyme inhibition. Molecular docking studies support their potential as more potent α-glucosidase inhibitors compared to known drugs (Karrouchi et al., 2021).
Multi-Analyte Detection in Human Cells
The application of pyrazole derivatives extends to the development of new fluorescent sensors for metal ions, demonstrating their utility in detecting Zn2+ and Mg2+ levels in living cells, which is crucial for various biological studies and medical diagnostics (Dhara et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 5-methylthiophene-2-carboxylic acid hydrazide with 1-phenylethylidene-2-pyrazolin-5-one in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "5-methylthiophene-2-carboxylic acid hydrazide", "1-phenylethylidene-2-pyrazolin-5-one", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 5-methylthiophene-2-carboxylic acid hydrazide (1.0 equiv) and 1-phenylethylidene-2-pyrazolin-5-one (1.0 equiv) in a suitable solvent (e.g. DMF, DMSO) under an inert atmosphere.", "Step 2: Add a coupling agent (e.g. EDC, DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product as a solid.", "Step 4: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its structure and purity." ] } | |
CAS番号 |
303107-74-6 |
分子式 |
C17H16N4OS |
分子量 |
324.4 g/mol |
IUPAC名 |
5-(5-methylthiophen-2-yl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c1-11-8-9-16(23-11)14-10-15(20-19-14)17(22)21-18-12(2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-12+ |
InChIキー |
AQUMKPOANNJDPS-LDADJPATSA-N |
異性体SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2679823.png)
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)
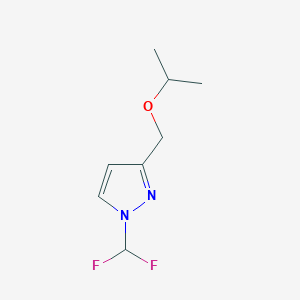
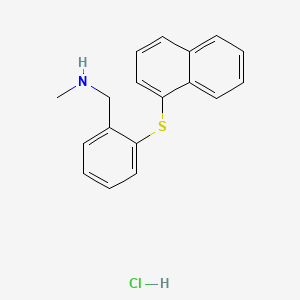
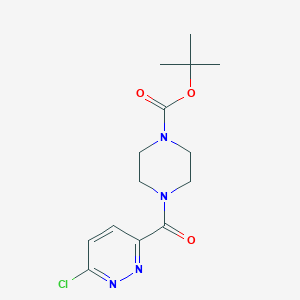
![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)
![4-(pentyloxy)-N-{1-[4-(pentyloxy)benzoyl]-1H-1,3-benzimidazol-5-yl}benzenecarboxamide](/img/structure/B2679836.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)
![(5-Chloro-2-methoxyphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2679840.png)


